molecular formula C25H24N2O3S B2982339 6-ethoxy-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895642-60-1

6-ethoxy-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine

Cat. No.: B2982339
CAS No.: 895642-60-1
M. Wt: 432.54
InChI Key: SBEUIKREBLQGIW-UHFFFAOYSA-N
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Description

6-ethoxy-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Metal Ion Sensing

Quinoline derivatives have been explored for their fluorescence sensing properties. For instance, specific isomers of quinoline have shown remarkable dual fluorescence chemosensor capabilities for detecting Al3+ and Zn2+ ions. The enhancement of emission intensity by these compounds varies significantly depending on the specific isomer, indicating their potential as sensitive and selective probes for metal ion detection in various environments (Hazra et al., 2018).

Synthesis of Novel Compounds

Quinoline scaffolds have been employed in green chemistry for the synthesis of novel compounds. A notable example includes the regioselective synthesis of isoxazole fused quinoline scaffolds, demonstrating the versatility of quinoline derivatives in facilitating the development of new chemical entities with potential applications in drug discovery and materials science (Poomathi et al., 2015).

Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that some quinoline-based compounds exhibit significant antibacterial and antifungal activities, suggesting their potential use in the development of new antimicrobial agents (Journals & Vora, 2012).

Antioxidant Properties

Research has also highlighted the antioxidant properties of quinoline compounds. For example, coumarin-fused quinolines have been synthesized and shown to effectively quench radicals and inhibit DNA oxidation, indicating their potential as novel antioxidants (Xi & Liu, 2015).

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-3-30-20-13-14-23-22(15-20)25(27-16-19-11-9-18(2)10-12-19)24(17-26-23)31(28,29)21-7-5-4-6-8-21/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEUIKREBLQGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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